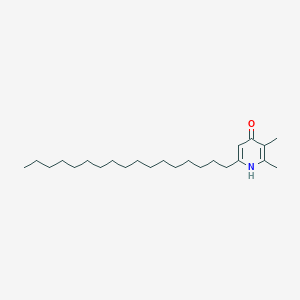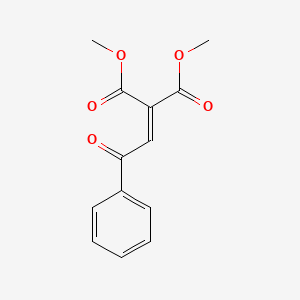
4,5-Epoxy-2-pentenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. This process involves the use of oxidizing agents to introduce the epoxide group into the cyclopentadiene structure . Another method involves the selective cyclization of 4,5-epoxy alcohols to form tetrahydropyrans .
Industrial Production Methods: In industrial settings, the catalytic hydrogenation of this compound is performed using palladium and nickel catalysts. This method yields various products, including 4,5-epoxypentanal, 2-hydroxytetrahydropyran, and 1,5-pentadiol .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents used.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of cyclopentadiene to form this compound.
Catalysts: Palladium and nickel catalysts are commonly used in the hydrogenation reactions.
Major Products:
- 4,5-Epoxypentanal
- 2-Hydroxytetrahydropyran
- 1,5-Pentadiol
Applications De Recherche Scientifique
4,5-Epoxy-2-pentenal has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its interactions with biological molecules, particularly in the context of lipid oxidation and its effects on amino acids and proteins .
- Medicine: Research is ongoing to explore its potential therapeutic applications.
- Industry: The compound is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with nucleophiles, such as amino acids and proteins. The compound can form stable heterocyclic structures through reactions with these nucleophiles . Additionally, its ability to undergo polymerization reactions makes it useful in the production of various polymers .
Comparaison Avec Des Composés Similaires
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 4-oxo-2-pentenal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its specific molecular structure, which includes both an epoxide and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
25073-24-9 |
|---|---|
Formule moléculaire |
C5H6O2 |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
Clé InChI |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
SMILES isomérique |
C1C(O1)/C=C/C=O |
SMILES canonique |
C1C(O1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
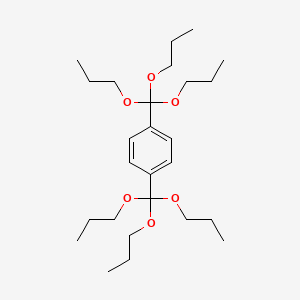

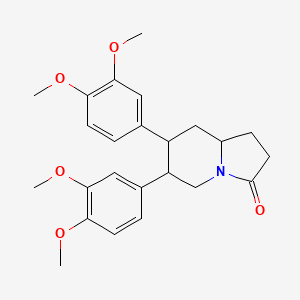
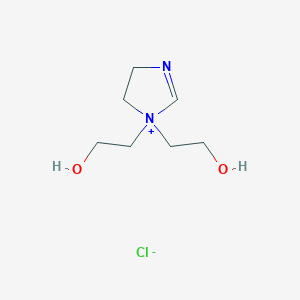
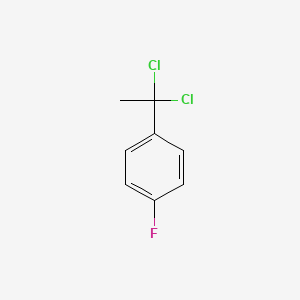
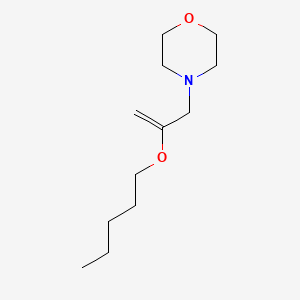

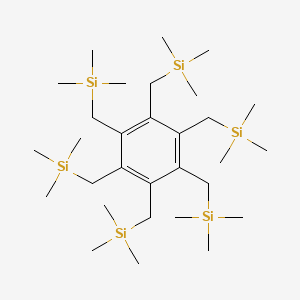
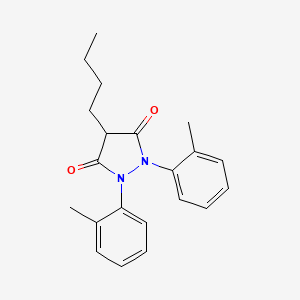
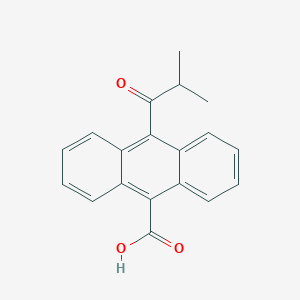
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
